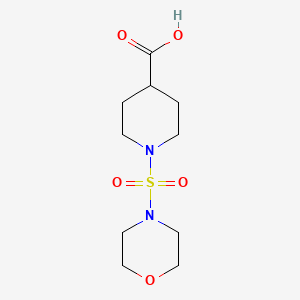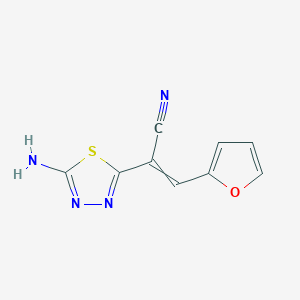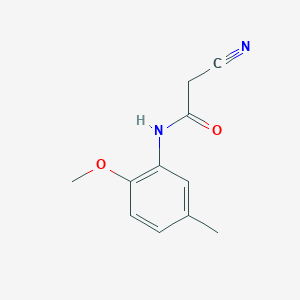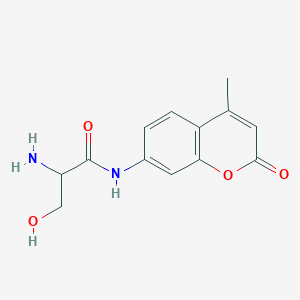
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide, also known as AMCA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide exerts its effects through various mechanisms. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide also has antioxidant properties, which help to protect cells from oxidative stress. In addition, it has been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has been found to have various biochemical and physiological effects. It has been shown to decrease the production of reactive oxygen species and lipid peroxidation, which are associated with oxidative stress. 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has also been found to decrease the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This may have implications for the treatment of Alzheimer's disease. Additionally, 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has been found to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide in lab experiments is its potential as a therapeutic agent for various diseases. Its antioxidant and anticancer properties make it a promising candidate for further study. However, one limitation is that more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for the study of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide. One area of research could be the development of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide as a therapeutic agent for various diseases, such as cancer and Alzheimer's disease. Another direction could be the investigation of its potential as a neuroprotective agent. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide involves the reaction of 4-methyl-7-hydroxy-2-oxo-2H-chromene-3-carbaldehyde with L-serine methyl ester hydrochloride in the presence of sodium triacetoxyborohydride. The resulting product is then treated with hydrochloric acid to obtain 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide.
Applications De Recherche Scientifique
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has been found to have potential applications in various fields of scientific research. It has been studied for its antioxidant, anticancer, and neuroprotective properties. In addition, 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide has been investigated for its ability to inhibit the activity of certain enzymes and for its potential as a therapeutic agent for various diseases.
Propriétés
IUPAC Name |
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16/h2-5,10,16H,6,14H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFWDHVUVKEUMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1335172.png)

![2-Chloro-N-[4-(3-methyl-piperidin-1-yl)-phenyl]-acetamide](/img/structure/B1335174.png)
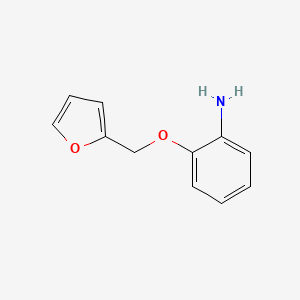

![1,2,3,7,8,9-Hexahydrocyclopenta[d]cyclopenta[3,4]pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1335184.png)
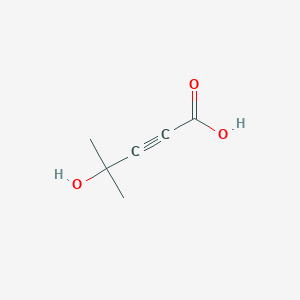
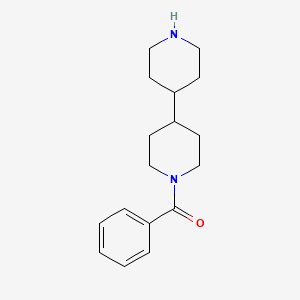
![2-[(2-Methoxyethyl)amino]nicotinic acid](/img/structure/B1335193.png)
